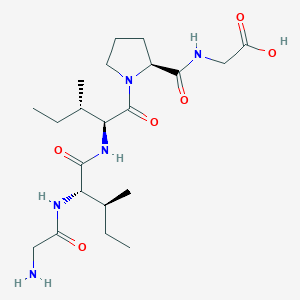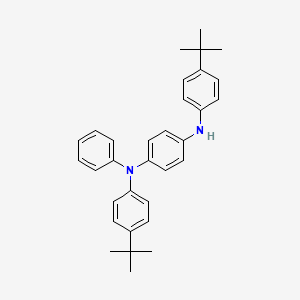![molecular formula C18H24O6S B12527821 3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid CAS No. 773092-61-8](/img/structure/B12527821.png)
3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid is a compound that combines an aromatic ether alcohol with a sulfonic acid derivative. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol typically involves the reaction of 2-methoxybenzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired ether alcohol.
4-Methylbenzenesulfonic acid can be synthesized by sulfonation of toluene with sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
Industrial Production Methods
Industrial production of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol involves large-scale synthesis using continuous flow reactors to ensure high yield and purity. The process is optimized to minimize by-products and waste. 4-Methylbenzenesulfonic acid is produced in bulk by sulfonation of toluene in industrial reactors, followed by purification through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Methoxyphenyl)methoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
4-Methylbenzenesulfonic acid participates in:
Esterification: Reacts with alcohols to form sulfonate esters.
Neutralization: Reacts with bases to form sulfonate salts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 3-[(2-Methoxyphenyl)methoxy]propanoic acid.
Reduction: 3-[(2-Cyclohexylmethoxy)methoxy]propan-1-ol.
Substitution: 3-[(2-Hydroxyphenyl)methoxy]propan-1-ol.
Applications De Recherche Scientifique
3-[(2-Methoxyphenyl)methoxy]propan-1-ol is used in:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a solvent in certain industrial processes.
4-Methylbenzenesulfonic acid is used in:
Chemistry: As a catalyst in organic reactions, particularly in Friedel-Crafts alkylation and acylation.
Biology: In the preparation of sulfonate esters for biochemical studies.
Medicine: As a counterion in pharmaceutical formulations.
Industry: In the production of detergents, dyes, and other sulfonated products.
Mécanisme D'action
The mechanism of action of 3-[(2-Methoxyphenyl)methoxy]propan-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity.
4-Methylbenzenesulfonic acid acts as a strong acid, donating protons to various substrates. Its sulfonate group can form stable ionic interactions with positively charged species, making it an effective catalyst and reagent in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzyl alcohol: Similar structure but lacks the propanol and sulfonic acid groups.
3-(2-Methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Methylbenzenesulfonic acid: Similar structure but without the methoxyphenyl group.
Uniqueness
3-[(2-Methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of an aromatic ether alcohol and a sulfonic acid derivative. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial processes.
Propriétés
Numéro CAS |
773092-61-8 |
|---|---|
Formule moléculaire |
C18H24O6S |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
3-[(2-methoxyphenyl)methoxy]propan-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O3.C7H8O3S/c1-13-11-6-3-2-5-10(11)9-14-8-4-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,5-6,12H,4,7-9H2,1H3;2-5H,1H3,(H,8,9,10) |
Clé InChI |
HBYMCZMCAXMBBN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.COC1=CC=CC=C1COCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)


![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)




![N-[2-(Ethoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12527809.png)
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-valine](/img/structure/B12527811.png)
